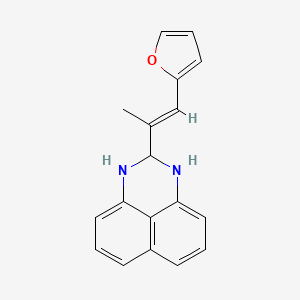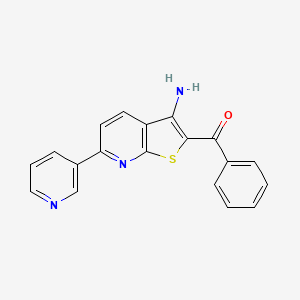![molecular formula C37H34N4O2S B12044534 (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12044534.png)
(4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (4Z)-4-{[3-(4-Isobutoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one est une molécule organique complexe qui appartient à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier se caractérise par sa structure complexe, qui comprend plusieurs cycles aromatiques et groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (4Z)-4-{[3-(4-Isobutoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par la réaction de l'hydrazine avec une 1,3-dicétone.
Introduction du groupe isobutoxyphényl : Cette étape implique une réaction de substitution où le cycle pyrazole est fonctionnalisé avec le groupe isobutoxyphényl.
Formation du pont méthylène : Le groupe méthylène est introduit par une réaction de condensation avec un aldéhyde ou une cétone approprié.
Addition du groupe sulfanyl : Le groupe sulfanyl est ajouté par une réaction de substitution nucléophile.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage, garantissant la configuration et le placement corrects de tous les groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le (4Z)-4-{[3-(4-Isobutoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'alcools ou d'amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Condensation : Le composé peut participer à des réactions de condensation pour former des molécules plus grandes.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Réactifs de condensation : Aldéhydes, cétones, acides.
Principaux produits formés
Sulfoxydes et sulfones : Issues des réactions d'oxydation.
Alcools et amines : Issues des réactions de réduction.
Composés aromatiques substitués : Issues des réactions de substitution.
Composés hétérocycliques plus grands : Issues des réactions de condensation.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, le (4Z)-4-{[3-(4-Isobutoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Médecine
Le composé est étudié pour ses applications thérapeutiques potentielles. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies inflammatoires et du cancer.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du (4Z)-4-{[3-(4-Isobutoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation, exerçant ainsi des effets anti-inflammatoires. Les voies et les interactions moléculaires exactes dépendent du contexte biologique spécifique et de la cible d'intérêt.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4Z)-4-{[3-(4-Méthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{[3-(4-Ethoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one
Unicité
L'unicité du (4Z)-4-{[3-(4-Isobutoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-5-{[(4-méthylphényl)sulfanyl]méthyl}-2-phényl-2,4-dihydro-3H-pyrazol-3-one réside dans ses groupes fonctionnels spécifiques et leur arrangement. La présence du groupe isobutoxyphényl, ainsi que les ponts sulfanyl et méthylène, confère des propriétés chimiques et des activités biologiques distinctes qui le différencient des composés similaires.
Propriétés
Formule moléculaire |
C37H34N4O2S |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-4-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C37H34N4O2S/c1-26(2)24-43-32-18-16-28(17-19-32)36-29(23-40(39-36)30-10-6-4-7-11-30)22-34-35(25-44-33-20-14-27(3)15-21-33)38-41(37(34)42)31-12-8-5-9-13-31/h4-23,26H,24-25H2,1-3H3/b34-22- |
Clé InChI |
IZTIQURTMOVTGS-VQNDASPWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=C(C=C4)OCC(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=C(C=C4)OCC(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044452.png)



![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044471.png)

![11-(5-((9-Methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12044505.png)

![3-[(E)-(3-aminopyridin-2-yl)methylideneamino]-1,1-dimethylthiourea](/img/structure/B12044526.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12044528.png)
![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044529.png)

![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044542.png)

